

A Technical Guide to the Spectroscopic Analysis of Octanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **octanenitrile**, a valuable nitrile compound in various chemical research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for each technique are also provided to facilitate the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **octanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.34	t	2H	-CH2-CN
1.66	р	2H	-CH2-CH2-CN
1.45	m	2H	-CH2-(CH2)4-CH3
1.29	m	6H	-(CH2)3-CH3
0.89	t	3H	-СНз

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
119.5	-CN
31.6	-CH ₂ -
28.7	-CH ₂ -
28.5	-CH ₂ -
25.2	-CH ₂ -
22.5	-CH ₂ -
17.1	-CH2-CN
14.0	-CH₃

Source of Sample: Fluka AG, Buchs, Switzerland[2]

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Functional Group Assignment	
~2247	C≡N stretch	
2850-2960	C-H stretch (alkane)	
1465	C-H bend (alkane)	

Technique: Attenuated Total Reflectance (ATR) or liquid film. The alkyne C≡C signal is typically weaker and found just below 2200 cm⁻¹[3].

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Proposed Fragment
125	2.2	[M] ⁺ (Molecular Ion)
110	17.3	[M-CH ₃] ⁺
96	61.6	[M-C ₂ H ₅] ⁺
82	100.0	[M-C3H7] ⁺
69	48.3	[C₅H ₉] ⁺
55	55.8	[C ₄ H ₇]+
41	77.2	[C₃H₅] ⁺

Ionization Energy: 70 eV[1][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by observing the magnetic properties of atomic nuclei.[5]



Sample Preparation:

- A small amount of octanenitrile is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- The concentration is adjusted to be approximately 1-5% (v/v).
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.

Data Acquisition (1H and 13C NMR):

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
- The acquired FIDs are Fourier transformed to generate the NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Sample Preparation (Attenuated Total Reflectance - ATR): ATR is a common and convenient method for analyzing liquid samples.[7]

• The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[7]



- A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[6]
- A small drop of octanenitrile is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

Data Acquisition:

- The sample is scanned over the mid-infrared range, typically 4000 to 400 cm⁻¹.[8]
- To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are averaged.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a widely used technique that involves ionizing a sample in the gas phase and then separating the resulting ions based on their mass-to-charge ratio (m/z).[9]

Sample Introduction and Ionization:

- Octanenitrile, being a volatile liquid, is introduced into the ion source of the mass spectrometer. This can be done via direct injection or, more commonly, as the eluent from a gas chromatograph (GC-MS).[10]
- In the ion source, the gaseous molecules are bombarded by a high-energy beam of electrons, typically at 70 eV.[11][12] This energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion ([M]+), and to cause fragmentation.[9][11]

Mass Analysis and Detection:

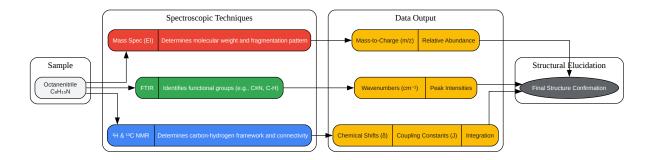
- The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their m/z ratio.



 A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for **octanenitrile**.



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Workflow for the spectroscopic analysis of octanenitrile.

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